molecular formula C11H11F3N4O2 B6196333 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid CAS No. 2680531-05-7

3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid

Cat. No.: B6196333
CAS No.: 2680531-05-7
M. Wt: 288.23 g/mol
InChI Key: QHCKYDSLEAWIHX-UHFFFAOYSA-N
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Description

3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazolopyridine moiety fused to an azetidine ring, and is stabilized by trifluoroacetic acid. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the triazolopyridine core, followed by the introduction of the azetidine ring through cyclization reactions. Trifluoroacetic acid is then used to stabilize the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often employing automated reactors and stringent quality control measures. The use of trifluoroacetic acid in the final step ensures the stability and solubility of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms. Substitution reactions can result in a wide range of substituted compounds, each with unique properties.

Scientific Research Applications

3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid has a broad range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine
  • Trifluoroacetic acid derivatives
  • Other triazolopyridine compounds

Uniqueness

What sets 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid apart from similar compounds is its unique combination of the triazolopyridine and azetidine moieties, stabilized by trifluoroacetic acid. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

2680531-05-7

Molecular Formula

C11H11F3N4O2

Molecular Weight

288.23 g/mol

IUPAC Name

3-(azetidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H10N4.C2HF3O2/c1-2-4-13-8(3-1)11-12-9(13)7-5-10-6-7;3-2(4,5)1(6)7/h1-4,7,10H,5-6H2;(H,6,7)

InChI Key

QHCKYDSLEAWIHX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NN=C3N2C=CC=C3.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

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